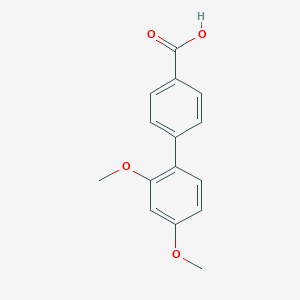
去甲厄洛替尼
描述
OSI-413 是厄洛替尼的 O-脱甲基代谢产物,厄洛替尼是一种小分子表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂。 厄洛替尼广泛用于治疗各种癌症,包括非小细胞肺癌和胰腺癌 。 OSI-413 与 OSI-420 一同,是厄洛替尼药理作用的活性代谢产物之一 .
科学研究应用
化学: 在化学领域,OSI-413 用作定量和分析生物样品中厄洛替尼及其代谢产物的参考标准。 它也用于研究厄洛替尼的代谢途径 .
生物学: 在生物学研究中,研究 OSI-413 在厄洛替尼的药代动力学和药效学中的作用。 它有助于了解厄洛替尼在体内的分布、代谢和排泄 .
医学: 在医学领域,OSI-413 由于其对厄洛替尼治疗作用的贡献而具有重要意义。 它在临床试验中被研究以评估其在癌症治疗中的疗效和安全性 .
工业: 在制药行业,OSI-413 用于厄洛替尼制剂的开发和优化。 它也参与质量控制流程以确保厄洛替尼产品的一致性和纯度 .
作用机制
OSI-413 通过抑制表皮生长因子受体 (EGFR) 的酪氨酸激酶活性来发挥其作用。 这种抑制阻断了 EGFR 的自磷酸化,从而扰乱了促进细胞增殖、抗凋亡、肿瘤侵袭和血管生成的多个细胞内信号通路 。 OSI-413 的分子靶点包括 EGFR 酪氨酸激酶域的 ATP 结合位点 .
生化分析
Biochemical Properties
Desmethyl Erlotinib interacts with the EGFR tyrosine kinase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving this compound. The EGFR tyrosine kinase is a key enzyme in various cellular processes, and its inhibition by Desmethyl Erlotinib can significantly affect these processes .
Cellular Effects
Desmethyl Erlotinib has significant effects on various types of cells. It influences cell function by inhibiting the EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting this enzyme, Desmethyl Erlotinib can alter these cellular processes.
Molecular Mechanism
The molecular mechanism of Desmethyl Erlotinib involves its binding to the EGFR tyrosine kinase, inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes. Desmethyl Erlotinib exerts its effects at the molecular level through this binding interaction with the EGFR tyrosine kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethyl Erlotinib can change over time
Dosage Effects in Animal Models
The effects of Desmethyl Erlotinib can vary with different dosages in animal models
Metabolic Pathways
Desmethyl Erlotinib is involved in metabolic pathways that include the EGFR tyrosine kinase . It interacts with this enzyme, affecting its activity and potentially influencing metabolic flux or metabolite levels
Transport and Distribution
Desmethyl Erlotinib is transported and distributed within cells and tissues
准备方法
合成路线和反应条件: OSI-413 的合成涉及厄洛替尼的 O-脱甲基化。 该反应可以使用人肝微粒体或重组酶进行,主要涉及细胞色素 P450 酶,如 CYP3A4 和 CYP1A2 。反应条件通常包括使用合适的辅因子和缓冲液以维持酶活性。
工业生产方法: OSI-413 的工业生产遵循类似的原理,但规模更大。该过程涉及使用包含人肝微粒体或重组酶的生物反应器来催化厄洛替尼的 O-脱甲基化。 然后使用色谱技术纯化产物,以获得高纯度的 OSI-413 .
化学反应分析
反应类型: OSI-413 主要经历 I 相代谢反应,包括氧化和还原。 O-脱甲基化反应是将厄洛替尼转化为 OSI-413 的关键转化 .
常用试剂和条件: O-脱甲基化反应需要存在细胞色素 P450 酶、NADPH 作为辅因子以及合适的缓冲液体系以维持 pH 值和离子强度 .
主要形成的产物: 厄洛替尼 O-脱甲基化形成的主要产物是 OSI-413。 其他次要代谢产物可能包括 OSI-413 的进一步氧化或还原形式 .
相似化合物的比较
类似化合物:
- OSI-420:厄洛替尼的另一种 O-脱甲基代谢产物,具有类似的药理特性 .
- 吉非替尼:一种 EGFR 酪氨酸激酶抑制剂,用于治疗非小细胞肺癌。
- 阿法替尼:一种不可逆的 EGFR 酪氨酸激酶抑制剂,用于治疗非小细胞肺癌。
独特性: OSI-413 在其作为厄洛替尼代谢产物的特定作用中是独一无二的,它有助于其整体药理作用。与吉非替尼和阿法替尼(独立药物)不同,OSI-413 在体内由厄洛替尼形成,并与其他代谢产物协同作用以发挥治疗作用。
属性
IUPAC Name |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLKTHNRZJKPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939711 | |
| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-29-8, 183321-86-0 | |
| Record name | CP-373413 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-373413 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Desmethyl Erlotinib and how does it relate to Erlotinib?
A1: Desmethyl Erlotinib (OSI-420) is the primary active metabolite of the drug Erlotinib [, , ]. Both compounds are tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) [, ]. This interaction inhibits downstream signaling pathways involved in cell proliferation and survival, making them relevant in cancer treatment.
Q2: How do researchers measure the concentration of Erlotinib and Desmethyl Erlotinib in biological samples?
A2: Researchers have developed sensitive and accurate methods utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify Erlotinib and Desmethyl Erlotinib in human plasma and lung tumor tissue []. This technique allows for the simultaneous measurement of both compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics.
Q3: Are there any known drug interactions with Erlotinib that impact Desmethyl Erlotinib levels?
A3: Yes, several drug interactions can significantly impact the metabolism of Erlotinib and, consequently, Desmethyl Erlotinib levels. For example:
- Proton Pump Inhibitors: Omeprazole and Esomeprazole significantly decrease the maximum concentration (Cmax) and overall exposure (AUC) of both Erlotinib and Desmethyl Erlotinib in rats. This interaction suggests a reduction in Erlotinib absorption when co-administered with these drugs [].
- CYP3A Modulators: Ritonavir, a CYP3A inhibitor, significantly increases the half-life of Erlotinib, indicating decreased clearance and potentially leading to higher Desmethyl Erlotinib levels. Conversely, Efavirenz, a CYP3A inducer, decreases Erlotinib's half-life, potentially reducing Desmethyl Erlotinib exposure [].
Q4: Has the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs been explored in pharmacokinetic studies?
A4: Yes, researchers have developed and validated methods for the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs like Celecoxib in rat plasma using liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionization []. This approach enables researchers to investigate potential drug-drug interactions and their impact on pharmacokinetic parameters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



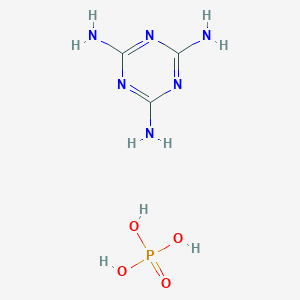
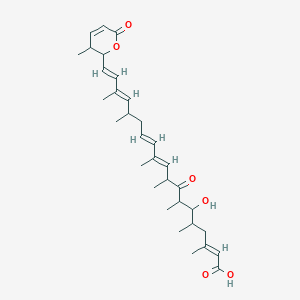
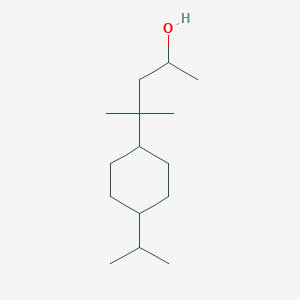
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)
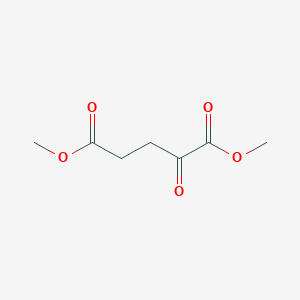
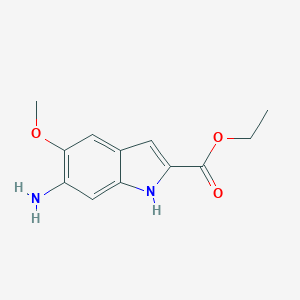
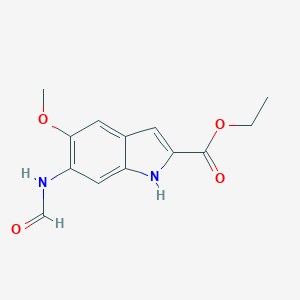
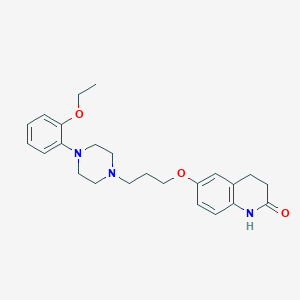
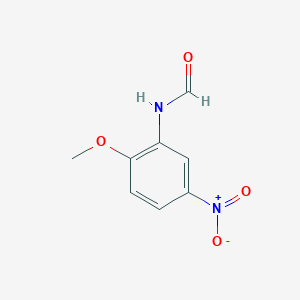
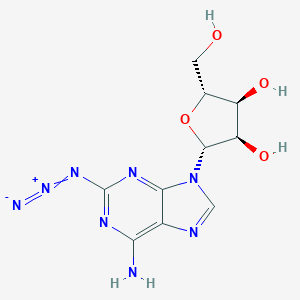
![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)
